![molecular formula C22H22N2O5 B12422542 13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[106102,1005,9015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one is a complex organic compound with a unique structure It is characterized by its pentacyclic framework, which includes multiple functional groups such as dimethylamino, dimethoxy, and dioxa groups
准备方法
合成路线和反应条件
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮的合成通常涉及多个步骤。该过程从核心五环结构的制备开始,然后引入官能团。关键步骤包括:
五环核的形成: 此步骤涉及环化反应以形成五环骨架。常用的试剂包括强酸或强碱,以促进环化过程。
官能团的引入: 二甲基氨基和二甲氧基是通过取代反应引入的。在受控条件下使用二甲胺和甲醇等试剂来实现所需的取代。
最终纯化: 使用色谱等技术纯化最终化合物,以确保高纯度和高产率。
工业生产方法
该化合物的工业生产可能涉及扩大实验室合成方法的规模。关键因素包括优化反应条件以最大化产率并最小化副产物。连续流动反应器和自动化合成平台可用于提高效率和可重复性。
化学反应分析
反应类型
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化。该反应通常针对二甲氧基,将其转化为羰基。
还原: 还原反应可以使用氢化铝锂等还原剂进行。这些反应可能会将羰基还原为醇。
取代: 二甲基氨基可以与亲电试剂发生取代反应,从而形成新的衍生物。
常用试剂和条件
氧化剂: 高锰酸钾,过氧化氢
还原剂: 氢化铝锂,硼氢化钠
取代试剂: 卤代烷等亲电试剂
形成的主要产物
氧化产物: 羰基衍生物
还原产物: 醇衍生物
取代产物: 取决于所用亲电试剂的不同取代衍生物
科学研究应用
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮在科学研究中有几种应用:
化学: 用作合成复杂有机分子的构建块。其独特的结构使其成为有机合成中的宝贵中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。研究人员研究其与生物靶标的相互作用。
医学: 探索其潜在的治疗应用。其衍生物可以作为药物开发的先导化合物。
工业: 用于开发先进材料和化学工艺。其稳定性和反应性使其适合各种工业应用。
作用机理
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮的作用机理涉及其与酶和受体等分子靶标的相互作用。该化合物的官能团使其能够与这些靶标形成氢键和其他相互作用,从而调节其活性。所涉及的途径可能包括抑制酶活性或破坏细胞过程。
作用机制
The mechanism of action of 13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
类似化合物
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮: 由于其特定的官能团和五环结构而独一无二。
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮: 结构相似,但官能团的位置或类型可能不同。
独特性
13-[2-(二甲基氨基)乙基]-17,18-二甲氧基-6,8-二氧杂-13-氮杂五环[10.6.1.02,10.05,9.015,19]十九碳-1,3,5(9),10,12(19),15,17-七烯-14-酮的独特性在于其官能团的特定组合及其五环骨架。这种组合赋予了独特的化学和生物学特性,使其成为研究和工业应用中的一种宝贵化合物。
属性
分子式 |
C22H22N2O5 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
13-[2-(dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one |
InChI |
InChI=1S/C22H22N2O5/c1-23(2)7-8-24-15-9-13-12(5-6-16-20(13)29-11-28-16)19-18(15)14(22(24)25)10-17(26-3)21(19)27-4/h5-6,9-10H,7-8,11H2,1-4H3 |
InChI 键 |
XEOKAJIDDOWYMB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C2=C3C(=CC(=C(C3=C4C=CC5=C(C4=C2)OCO5)OC)OC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




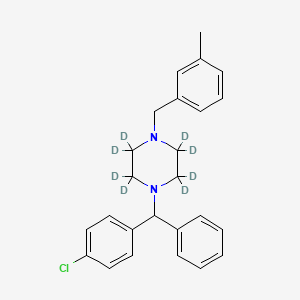


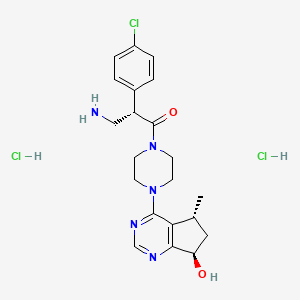

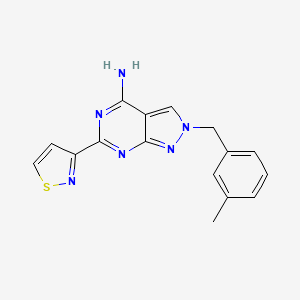
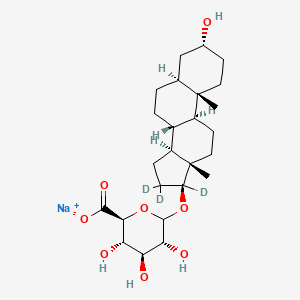
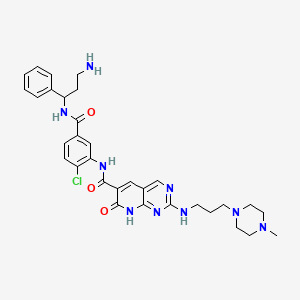
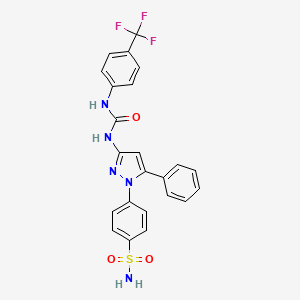

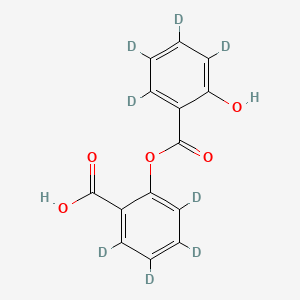
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
